![molecular formula C33H20N4O4 B14889802 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile is a complex organic compound known for its unique structural properties This compound features a spiro linkage, which connects two fluorene units through a single carbon atom, creating a rigid and stable structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile typically involves multiple steps, starting from commercially available fluorene derivatives. One common method includes the following steps:
Bromination: Fluorene is brominated using bromine in the presence of a catalyst such as iron(III) chloride to yield 2,7-dibromofluorene.
Methoxylation: The dibromofluorene is then treated with sodium methoxide to introduce methoxy groups at the 2 and 7 positions.
Spiro Formation: The methoxylated fluorene undergoes a spirocyclization reaction with a suitable reagent, such as a nitrile derivative, to form the spiro linkage.
Nitrile Introduction: Finally, the nitrile groups are introduced through a nucleophilic substitution reaction using a cyanide source like sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Sodium hydride or other strong bases in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a drug candidate in various therapeutic areas, including cancer and neurodegenerative diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile depends on its specific application:
Photophysical Properties: The spiro linkage and methoxy groups contribute to its high photoluminescence efficiency and stability, making it suitable for use in OLEDs and imaging applications.
Biological Activity: The nitrile groups may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Similar spiro structure but with bromine atoms instead of methoxy groups.
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobifluorene: Contains diphenylamino groups, used as a hole transport material in perovskite solar cells.
Spiro-OMeTAD: A well-known hole transport material in perovskite solar cells, featuring a spiro linkage and methoxy groups.
Uniqueness
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile is unique due to its combination of methoxy and nitrile functionalities, which provide a balance of electronic properties and reactivity. This makes it a versatile compound for various applications in materials science, biology, and medicine.
Propiedades
Fórmula molecular |
C33H20N4O4 |
|---|---|
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile |
InChI |
InChI=1S/C33H20N4O4/c1-38-29-9-25-21(5-17(29)13-34)22-6-18(14-35)30(39-2)10-26(22)33(25)27-11-31(40-3)19(15-36)7-23(27)24-8-20(16-37)32(41-4)12-28(24)33/h5-12H,1-4H3 |
Clave InChI |
FUJBLDKFHPEGTI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1C#N)C3=C(C24C5=C(C=C(C(=C5)OC)C#N)C6=C4C=C(C(=C6)C#N)OC)C=C(C(=C3)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B14889737.png)
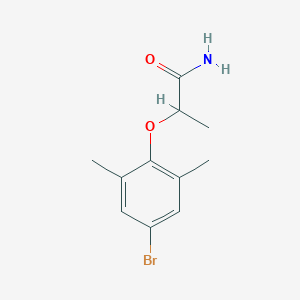
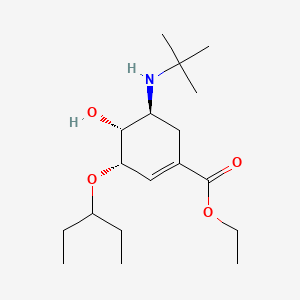
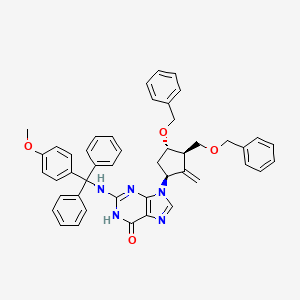

![1,3-Diazabicyclo[3.2.2]nonan-4-one](/img/structure/B14889766.png)

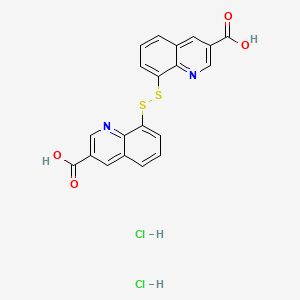
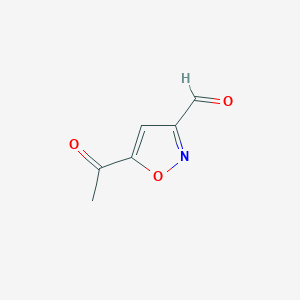
![4-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14889795.png)



